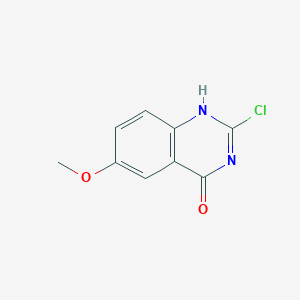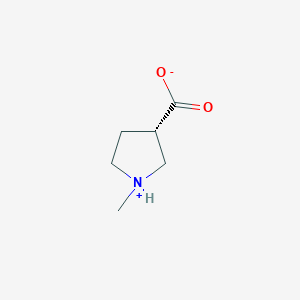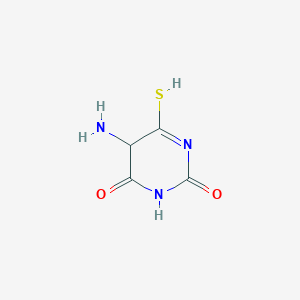
2-chloro-6-methoxy-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methoxy-1H-quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various fields of scientific research
Métodos De Preparación
The synthesis of 2-chloro-6-methoxy-1H-quinazolin-4-one involves several steps, including specific reaction conditions and reagents. While the exact synthetic routes are proprietary and detailed information is limited, general methods for synthesizing similar compounds typically involve:
Starting Materials: Selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: Controlled temperature, pressure, and pH conditions to facilitate the desired chemical transformations.
Catalysts and Reagents: Use of catalysts to increase reaction efficiency and specific reagents to drive the reactions to completion.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial production methods often scale up these laboratory procedures, ensuring consistency and purity of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
2-chloro-6-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Addition: Reactions where atoms or groups are added to a molecule, commonly involving alkenes or alkynes.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-chloro-6-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of materials, coatings, or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-chloro-6-methoxy-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural features. The comparison can focus on:
Reactivity: Differences in how the compounds react under similar conditions.
Applications: Variations in their use in scientific research or industry.
Mechanism of Action: Distinct molecular targets or pathways affected by each compound.
Some similar compounds include those listed in the PubChem database with comparable structures or properties.
Propiedades
IUPAC Name |
2-chloro-6-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPTLOVZCUBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)



![1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7944953.png)



![(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
](/img/structure/B7944994.png)
![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)
![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B7945012.png)
